2-Ethylhexanoic acid;guanidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
26793-02-2 |
|---|---|
Molecular Formula |
C9H21N3O2 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-ethylhexanoic acid;guanidine |
InChI |
InChI=1S/C8H16O2.CH5N3/c1-3-5-6-7(4-2)8(9)10;2-1(3)4/h7H,3-6H2,1-2H3,(H,9,10);(H5,2,3,4) |
InChI Key |
YQJZXTWWKBQVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhexanoic Acid;guanidine Compounds
Direct Acid-Base Complexation Approaches
The most straightforward method for preparing guanidinium (B1211019) 2-ethylhexanoate (B8288628) is through the direct reaction of 2-ethylhexanoic acid with a suitable guanidine (B92328) base. This approach relies on the Brønsted-Lowry acid-base theory, where the acidic proton of the carboxylic acid is transferred to the highly basic nitrogen atom of the guanidine, forming a stable guanidinium cation and a carboxylate anion.
Formation of 2-Ethylhexanoic Acid and 1,1,3,3-Tetramethylguanidine (B143053) (1:1) Compound
The reaction between 2-ethylhexanoic acid and a substituted guanidine, such as 1,1,3,3-tetramethylguanidine (TMG), exemplifies a classic acid-base neutralization. Guanidines are exceptionally strong organic bases due to the resonance stabilization of the corresponding protonated guanidinium cation. researchgate.net The positive charge in the guanidinium ion is delocalized over the central carbon and three nitrogen atoms, which significantly increases its stability and drives the proton transfer from the carboxylic acid.
The synthesis is typically achieved by mixing equimolar amounts of 2-ethylhexanoic acid and 1,1,3,3-tetramethylguanidine in an appropriate solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF), at room temperature. The reaction is generally exothermic and proceeds to completion, yielding the 1,1,3,3-tetramethylguanidinium 2-ethylhexanoate salt.
Reaction Scheme: 2-Ethylhexanoic Acid + 1,1,3,3-Tetramethylguanidine → 1,1,3,3-Tetramethylguanidinium 2-Ethylhexanoate
The resulting salt can be isolated by removing the solvent under reduced pressure. The purity of the product is often high, requiring minimal further purification steps.
Stoichiometric Control in Guanidinium 2-Ethylhexanoate Synthesis
Precise control of the stoichiometry is critical in the synthesis of guanidinium salts to ensure the formation of the desired product and avoid the presence of unreacted starting materials. The interaction between a guanidinium cation and carboxylate ions can be quite specific, and controlling the molar ratio allows for the formation of well-defined ionic assemblies. researchgate.net
In the synthesis of guanidinium 2-ethylhexanoate, a 1:1 molar ratio of the guanidine base to 2-ethylhexanoic acid is typically employed to produce the simple salt. Using an excess of the acid or base would result in a mixture containing the salt and the excess reactant, complicating purification. The reaction progress can be monitored using techniques like titration or spectroscopic methods (e.g., NMR) to confirm the complete consumption of the limiting reagent.
| Reactant Ratio (Guanidine:Acid) | Expected Outcome | Significance |
| 1:1 | Formation of the target Guanidinium 2-Ethylhexanoate salt. | Ensures high purity and yield of the desired 1:1 ionic compound. |
| > 1:1 | Product mixture contains excess guanidine base. | May require additional purification steps like washing or recrystallization to remove the unreacted base. |
| < 1:1 | Product mixture contains excess 2-ethylhexanoic acid. | Can alter the physical and chemical properties of the final product; may require purification to remove unreacted acid. |
Indirect Synthetic Routes to Guanidinium Carboxylate Assemblies
Beyond direct acid-base neutralization, indirect methods can be employed to synthesize guanidinium carboxylate compounds. These routes are particularly useful when the starting materials are part of a more complex system, such as a metal complex, or when specific functionalization is required prior to salt formation.
Ligand-Exchange Reactions in Metal-Guanidinate Systems
Ligand exchange reactions provide an indirect pathway to forming guanidinium-carboxylate interactions. libretexts.org In this approach, a metal complex bearing either a guanidinate or a 2-ethylhexanoate ligand is reacted with a source of the other ligand. For instance, a metal-guanidinate complex can react with 2-ethylhexanoic acid. The acidic proton of the acid would first protonate the coordinated guanidinate ligand, forming a guanidinium cation. The resulting 2-ethylhexanoate anion could then either coordinate to the metal center, replacing the original ligand, or remain as the counter-ion to the newly formed guanidinium cation. nih.gov
Similarly, metal 2-ethylhexanoates can serve as precursors. researchgate.net Reaction with a guanidinium salt (e.g., guanidinium chloride) could lead to an exchange of anions, precipitating the metal chloride and leaving the desired guanidinium 2-ethylhexanoate in solution. The feasibility and outcome of these reactions depend on the relative coordination strengths of the ligands and the stability of the resulting complexes and salts. mdpi.com
Catalyst-Assisted Guanidine Functionalization for Carboxylate Interactions
Catalytic methods can be used to synthesize functionalized guanidines that are then reacted with carboxylic acids. Various transition metals, such as copper, palladium, and silver, have been shown to catalyze the formation of C-N bonds, enabling the synthesis of complex substituted guanidines from precursors like amines and cyanamides. organic-chemistry.org
For example, a palladium-catalyzed carboamination reaction can be used to create substituted cyclic guanidines. organic-chemistry.org These functionalized guanidines can then be treated with 2-ethylhexanoic acid in a standard acid-base reaction to form the corresponding guanidinium 2-ethylhexanoate salt. This catalytic approach allows for the creation of a diverse range of guanidinium cations with tailored steric and electronic properties for specific applications. The use of catalysts can enable reactions under milder conditions and expand the scope of accessible guanidine structures. nih.gov
Process Optimization for Synthesis
Optimizing the synthesis of 2-ethylhexanoic acid;guanidine is essential for maximizing yield, purity, and cost-effectiveness, particularly for industrial applications. Key parameters for optimization include reaction temperature, pressure, solvent, and catalyst choice. While specific optimization data for the guanidinium salt is proprietary, principles can be drawn from related processes, such as the synthesis of 2-ethylhexanoic acid and its metal salts.
For the direct acid-base reaction, optimization focuses on solvent selection to facilitate reactant mixing and product isolation, and temperature control to manage the reaction exotherm. For indirect routes, catalyst selection and reaction conditions are paramount. For instance, in the synthesis of 2-ethylhexanoic acid itself via the oxidation of 2-ethylhexanal (B89479), catalyst systems and reaction conditions are finely tuned to achieve high selectivity and conversion. google.com
The following table illustrates typical parameters that are optimized in the synthesis of 2-ethylhexanoic acid, which are analogous to the considerations for its salt formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Synthesis |
| Catalyst | Mn(Ac)₂ | Cu(Ac)₂ | Mn(Ac)₂/Cu(Ac)₂ Mixture | The choice and combination of metal acetate (B1210297) catalysts significantly impact reaction rate and selectivity. google.com |
| Temperature | 10 °C | 15 °C | 25 °C | Lower temperatures can improve selectivity by minimizing side reactions, though it may slow the reaction rate. google.com |
| Solvent | 2-Ethylhexanoic Acid (product) | Butanoic Acid | Isobutanol | The solvent can influence reactant solubility and catalyst activity. Using the product as a solvent is common in industrial processes. google.comnih.gov |
| Pressure (Oxygen) | 1 atm (Air) | 0.5 MPa | 1.0 MPa | Higher oxygen pressure increases the reaction rate but must be carefully controlled for safety and to avoid over-oxidation. google.com |
By analogy, in the synthesis of guanidinium 2-ethylhexanoate, optimizing solvent for solubility, controlling temperature for the exothermic neutralization, and ensuring precise stoichiometric ratios are key to achieving high yield and purity.
Influence of Reaction Solvents and Media
The reaction between guanidine carbonate and 2-ethylhexanoic acid is fundamentally an acid-base neutralization. This type of reaction can often be performed without a solvent (neat), particularly if the reactants are liquids or can be melted together. However, the choice of a reaction medium can be crucial for controlling the reaction rate, managing heat transfer, and facilitating product isolation.
In the case of guanidine fatty acid salt production, the reaction of guanidine carbonate with the fatty acid generates carbon dioxide gas, which can cause significant foaming. To mitigate this, a production method has been developed that includes heating a mixture of guanidine carbonate, a fatty acid with a carbon count of 6-22 (which includes 2-ethylhexanoic acid), and polysiloxane wipo.int. The polysiloxane acts as a reaction medium that helps to suppress the elevation of the liquid surface caused by the evolving carbon dioxide, ensuring a more controlled and safer reaction process wipo.int.
For the purification of guanidinium salts, the choice of solvent is critical. Guanidinium salts are generally soluble in polar solvents like water, dimethyl sulfoxide, and methanol. Their solubility in less polar organic solvents can be improved by substitution on the guanidine group. The purification of the final product, guanidinium 2-ethylhexanoate, would likely involve selecting a solvent system where the salt has low solubility, allowing for precipitation or crystallization. Common techniques for purifying guanidinium salts include recrystallization from solvent mixtures, such as water and alcohol, or water and ethyl acetate google.com. The pH of the solution can also be adjusted to facilitate crystallization google.com.
Temperature and Pressure Effects on Compound Formation
Temperature is a critical parameter in the synthesis of guanidinium 2-ethylhexanoate from guanidine carbonate and 2-ethylhexanoic acid. The reaction mixture is heated to facilitate the decomposition of guanidine carbonate and the subsequent reaction with the carboxylic acid. A patented method for the production of guanidine fatty acid salts specifies a heating temperature range of 40-200°C wipo.int.
The optimal temperature within this range would depend on the desired reaction rate and the thermal stability of the reactants and the final product. Higher temperatures would generally lead to a faster reaction rate but could also promote side reactions or degradation, potentially impacting the yield and purity of the final product. The selection of the specific temperature would therefore be a balance between achieving a reasonable reaction time and minimizing the formation of impurities.
The reaction is typically carried out at atmospheric pressure. The generation of carbon dioxide during the reaction necessitates an open or vented system to avoid pressure build-up. There is no indication from the available literature that applying pressures above or below atmospheric pressure would be beneficial for this particular synthesis.
Yield and Purity Enhancement Strategies
Strategies to enhance the yield and purity of guanidinium 2-ethylhexanoate focus on optimizing the reaction conditions and the subsequent purification process.
One key strategy is the careful control of the reaction environment. As mentioned, the use of polysiloxane can prevent foaming, leading to a more manageable reaction and potentially reducing the carry-over of unreacted starting materials or byproducts into the final product wipo.int. Ensuring the complete reaction of the starting materials through appropriate temperature and reaction time is also crucial for maximizing the yield.
The purity of the starting materials, guanidine carbonate and 2-ethylhexanoic acid, will directly impact the purity of the final salt. Using highly pure reactants minimizes the introduction of impurities that may be difficult to remove later.
Post-reaction purification is another critical aspect. For guanidinium salts, crystallization is a common and effective method for purification. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which causes the purified salt to crystallize. A patent on the crystallization of guanidinium salts suggests that mixtures of water with alcohols or other water-immiscible solvents can be effective google.com. The pH of the aqueous phase can also be adjusted, for instance, to a range of 1-3.5, to promote crystallization google.com. Washing the isolated crystals with a cold solvent in which the salt is sparingly soluble can further remove residual impurities.
The following table summarizes the general synthetic approach for guanidinium fatty acid salts based on available information.
| Parameter | Condition | Purpose | Reference |
| Reactants | Guanidine Carbonate, 2-Ethylhexanoic Acid | Formation of the guanidinium salt | wipo.int |
| Reaction Medium | Polysiloxane | Suppression of foaming from CO2 evolution | wipo.int |
| Temperature | 40-200°C | To drive the reaction to completion | wipo.int |
| Pressure | Atmospheric | Standard condition for this type of reaction | |
| Purification | Crystallization from a solvent mixture (e.g., water/alcohol) | To obtain a high-purity product | google.com |
Structural Elucidation and Characterization of 2 Ethylhexanoic Acid;guanidine Complexes
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the formation of the guanidinium (B1211019) 2-ethylhexanoate (B8288628) salt and for elucidating its structure in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry provide complementary information regarding the compound's atomic-level connectivity, functional groups, and molecular mass.
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For the 2-Ethylhexanoic acid;guanidine (B92328) complex, ¹H and ¹³C NMR would confirm the presence of both the guanidinium cation and the 2-ethylhexanoate anion and reveal changes in the chemical environment of the nuclei upon salt formation.
In the ¹H NMR spectrum, the formation of the carboxylate anion from 2-Ethylhexanoic acid would result in the disappearance of the acidic proton signal of the carboxylic acid, which typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm). The signals corresponding to the protons of the alkyl chain of the 2-ethylhexanoate anion would remain, though they may experience slight shifts in their resonance frequencies due to the change in the electronic environment.
The guanidinium cation, with its six equivalent protons, would be expected to show a single signal in the ¹H NMR spectrum. The chemical shift of these N-H protons is sensitive to concentration, solvent, and temperature due to hydrogen bonding and proton exchange.
The ¹³C NMR spectrum would show characteristic signals for all carbon atoms in the complex. The carboxylate carbon (COO⁻) of the 2-ethylhexanoate anion would resonate at a distinct chemical shift, typically in the range of δ 170-185 ppm. The single carbon atom of the planar guanidinium cation [C(NH₂)₃]⁺ would also produce a characteristic signal, usually found around δ 157-160 ppm.
Interactive Table 1: Expected ¹H NMR Chemical Shifts for Guanidinium 2-Ethylhexanoate
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| CH₃ (terminal) | ~0.9 | Triplet | Protons on the terminal methyl groups of the hexanoate (B1226103) chain. |
| CH₂ (alkyl chain) | ~1.2-1.6 | Multiplet | Overlapping signals from the methylene (B1212753) groups in the alkyl chain. |
| CH (chiral center) | ~2.2-2.4 | Multiplet | Proton attached to the chiral carbon of the 2-ethylhexanoate. |
| NH₂ (guanidinium) | Variable | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
Interactive Table 2: Expected ¹³C NMR Chemical Shifts for Guanidinium 2-Ethylhexanoate
| Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (carboxylate) | 175 - 185 |
| C (guanidinium) | 157 - 160 |
| CH (chiral center) | 45 - 55 |
| CH₂/CH₃ (alkyl chain) | 10 - 40 |
Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in a molecule and probing intermolecular interactions such as hydrogen bonding. In the guanidinium 2-ethylhexanoate complex, IR spectroscopy provides clear evidence of salt formation and the strong hydrogen bonds between the guanidinium cation and the carboxylate anion.
The most significant change upon formation of the salt is observed in the carbonyl stretching region. The characteristic C=O stretching vibration of the carboxylic acid in 2-Ethylhexanoic acid, typically found around 1700-1725 cm⁻¹, disappears. nist.gov It is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These bands typically appear near 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The large separation between these two bands is indicative of the coordination mode of the carboxylate group.
Furthermore, the broad O-H stretching band of the carboxylic acid dimer, usually seen between 3300 and 2500 cm⁻¹, is absent in the spectrum of the salt. Instead, strong, broad absorption bands appear in the region of 3400-3100 cm⁻¹, which are assigned to the N-H stretching vibrations of the guanidinium cation. researchgate.net The broadening of these N-H bands is a direct consequence of their involvement in strong hydrogen bonds with the oxygen atoms of the carboxylate group. The scissoring mode of the NH₂ units in the guanidinium cation is typically observed around 1645 cm⁻¹. researchgate.net
Interactive Table 3: Key IR Absorption Bands for Guanidinium 2-Ethylhexanoate
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Significance |
| N-H stretching | 3400 - 3100 | Guanidinium (NH₂) | Broadening indicates strong hydrogen bonding. |
| C-H stretching | 2960 - 2850 | 2-Ethylhexanoate (Alkyl) | Confirms the presence of the alkyl backbone. |
| N-H scissoring | ~1645 | Guanidinium (NH₂) | Characteristic vibration of the guanidinium cation. |
| C=O asymmetric stretch | 1610 - 1550 | Carboxylate (COO⁻) | Evidence of deprotonated carboxylic acid. |
| C=O symmetric stretch | 1420 - 1300 | Carboxylate (COO⁻) | Evidence of deprotonated carboxylic acid. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For an ionic species like guanidinium 2-ethylhexanoate, electrospray ionization (ESI) is a suitable technique.
In positive-ion mode ESI-MS, the guanidinium cation [C(NH₂)₃]⁺ would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 60.07 Da). In negative-ion mode, the 2-ethylhexanoate anion [C₈H₁₅O₂]⁻ would be observed at an m/z corresponding to its molecular weight (approximately 143.21 Da). The presence of both ions in the mass spectrum provides definitive evidence of the salt's composition.
Alternatively, techniques like electron ionization (EI) would lead to fragmentation of the 2-ethylhexanoic acid component. The mass spectrum of 2-ethylhexanoic acid is characterized by a molecular ion peak (M⁺) at m/z 144. nist.govmassbank.eu A prominent peak is often observed at m/z 88, resulting from a McLafferty rearrangement. massbank.euresearchgate.net High-resolution mass spectrometry can be employed to determine the exact mass of the ions, which allows for the calculation of the elemental formula, thereby confirming the molecular composition and assessing the purity of the sample.
Interactive Table 4: Expected Mass Spectrometry Peaks for Guanidinium 2-Ethylhexanoate
| Ionization Mode | Expected m/z | Assigned Ion |
| ESI (+) | ~60.07 | [C(NH₂)₃]⁺ |
| ESI (-) | ~143.21 | [CH₃(CH₂)₃CH(C₂H₅)COO]⁻ |
| EI (of parent acid) | 144 | [C₈H₁₆O₂]⁺ (Molecular Ion) |
| EI (of parent acid) | 88 | Fragment from McLafferty rearrangement |
Solid-State Structural Analysis by X-ray Crystallography
While spectroscopic techniques provide valuable information about the complex in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. wikipedia.orgnih.gov This technique is paramount for understanding the precise geometry, bond lengths, bond angles, and the intricate network of non-covalent interactions that define the crystal lattice.
Single-crystal X-ray diffraction analysis involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the crystal's unit cell—the basic repeating block of the crystal structure. The dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ) are determined, along with the crystal system and space group.
For a guanidinium 2-ethylhexanoate crystal, this analysis would yield the precise positions of all atoms in the asymmetric unit. This allows for the accurate measurement of bond lengths and angles within both the guanidinium cation and the 2-ethylhexanoate anion. It would also reveal the stoichiometry of the ions in the crystal lattice.
Interactive Table 5: Example Crystallographic Data Table
| Parameter | Description |
| Crystal system | e.g., Monoclinic, Orthorhombic |
| Space group | e.g., P2₁/c, C2/c |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of formula units per unit cell |
A key feature of the solid-state structure of guanidinium carboxylate salts is the formation of highly predictable and robust hydrogen-bonding patterns known as supramolecular synthons. The interaction between the planar guanidinium cation and the carboxylate group is particularly stable and well-characterized.
The most common and stable synthon formed is the bidentate, charge-assisted hydrogen-bonding motif, denoted by the graph-set notation R²₂(8). mdpi.com In this arrangement, two of the N-H groups of the guanidinium cation form a pair of hydrogen bonds with the two oxygen atoms of a single carboxylate group. mdpi.com This interaction creates a stable, nearly planar six-membered ring-like structure (if one includes the hydrogen atoms) or an eight-membered ring (if only non-hydrogen atoms are considered in the graph-set notation). The geometric complementarity between the array of hydrogen bond donors on the guanidinium ion and the acceptors on the carboxylate group makes this a highly favored interaction in crystal engineering. The analysis of the crystal structure would confirm the presence of this R²₂(8) synthon and provide precise measurements of the N-H···O hydrogen bond distances and angles, quantifying the strength and geometry of this critical supramolecular interaction.
Investigation of Hydrogen Bonding Networks and Coordination Geometries
The interaction between 2-ethylhexanoic acid and guanidine results in the formation of a salt, more accurately described as a guanidinium 2-ethylhexanoate complex. The structural integrity and crystalline arrangement of this complex are predominantly governed by a network of strong hydrogen bonds established between the guanidinium cation and the carboxylate anion.
The guanidinium cation, formed by the protonation of guanidine, is a planar, resonance-stabilized ion with three N-H groups that act as hydrogen bond donors. nih.gov The positive charge is delocalized over the central carbon and the three nitrogen atoms. nih.gov The carboxylate group of the 2-ethylhexanoate anion possesses two oxygen atoms that serve as hydrogen bond acceptors. This complementarity of donor and acceptor sites facilitates the formation of robust and predictable hydrogen bonding patterns. oup.comnih.govresearchgate.net
Crystal structures of similar guanidinium carboxylate salts consistently reveal a characteristic bidentate hydrogen bonding motif. nyu.edu In this arrangement, two N-H groups of the guanidinium cation form hydrogen bonds with the two oxygen atoms of the same carboxylate group, creating a stable six-membered ring-like structure, often described with the graph set notation R²₂(8). oup.com This linear bidentate interaction is a key feature in the aggregation and crystal packing of these types of organic salts. nyu.edu
The geometry of the guanidinium group itself is typically planar, with C-N bond lengths that are intermediate between single and double bonds due to resonance. The N-C-N bond angles are close to 120°, although slight deviations can occur due to steric interactions with neighboring atoms. nih.gov In the complex with 2-ethylhexanoate, the bulky 2-ethylhexyl group may introduce steric hindrance that could influence the planarity and symmetry of the hydrogen bonding subunit. nyu.edu The coordination geometry around the carboxylate group is defined by the orientation of the guanidinium cation. These individual hydrogen-bonded ion pairs then self-assemble into higher-order supramolecular structures, forming chains, sheets, or three-dimensional networks within the crystal lattice. oup.comnih.gov
Table 1: Typical Hydrogen Bond Parameters in Guanidinium-Carboxylate Interactions
| Parameter | Typical Value Range |
|---|---|
| N-H···O Bond Length | 2.7 - 3.0 Å |
| N-H···O Bond Angle | 150 - 180° |
| C=O···H Angle | 120 - 140° |
Note: The data presented are generalized from studies on similar guanidinium carboxylate complexes and represent expected values for the 2-ethylhexanoic acid;guanidine complex.
Advanced Analytical Techniques for Purity Assessment
Ensuring the purity of the this compound complex is critical for its application. A combination of advanced analytical techniques is employed to identify and quantify the parent compound, as well as any potential impurities, such as residual starting materials or by-products.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this organic salt. researchgate.net Given the ionic nature of the compound, reversed-phase HPLC with an appropriate ion-pairing agent or a mixed-mode chromatography column capable of both ion-exchange and reversed-phase retention can be utilized. sielc.com Detection is typically achieved using a UV detector, as guanidine has a UV absorbance at low wavelengths (around 195-200 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). sielc.commtc-usa.com
Ion Chromatography (IC) is another powerful technique for the direct determination of both the guanidinium cation and the 2-ethylhexanoate anion. thermofisher.comchromatographyonline.comthermofisher.com Using a cation-exchange column, the guanidinium content can be quantified, while an anion-exchange column allows for the determination of the 2-ethylhexanoate concentration. thermofisher.com Suppressed conductivity detection is the standard for this method, providing high sensitivity and selectivity for ionic species. This technique is particularly useful for quantifying residual 2-ethylhexanoic acid in the final product. thermofisher.comchromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for structural confirmation and purity assessment. ¹H NMR can provide evidence for the formation of the guanidinium-carboxylate salt through the observation of chemical shifts of the N-H protons, which are often significantly shifted downfield upon interaction with the carboxylate group. rsc.orgnih.gov Quantitative NMR (qNMR) can be used for an accurate assay of the compound against a certified internal standard without the need for a specific reference standard of the complex itself.
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), is used to confirm the molecular weights of the constituent ions and to identify impurities. For 2-ethylhexanoic acid, mass spectral data typically shows characteristic fragmentation patterns. researchgate.netmassbank.eu While guanidine itself is challenging to analyze directly by GC-MS without derivatization, LC-MS with electrospray ionization (ESI) is well-suited for detecting the guanidinium cation.
Elemental Analysis provides a fundamental assessment of purity by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula of the complex. A close correlation between the experimental and theoretical values is a strong indicator of high purity.
Table 2: Summary of Analytical Techniques for Purity Assessment of this compound
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| HPLC | Purity determination and quantification of impurities | Peak purity, percentage area of main component and impurities |
| Ion Chromatography | Quantification of ionic components | Concentration of guanidinium and 2-ethylhexanoate |
| NMR Spectroscopy | Structural confirmation and quantification | Chemical structure, identification of impurities, quantitative assay (qNMR) |
| Mass Spectrometry | Molecular weight confirmation and impurity identification | Mass-to-charge ratio of components, structural information from fragmentation |
| Elemental Analysis | Determination of elemental composition | Percentage of C, H, N; confirmation of empirical formula |
Computational and Theoretical Investigations of 2 Ethylhexanoic Acid;guanidine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of molecular interactions at the quantum mechanical level. For the 2-ethylhexanoic acid;guanidine (B92328) system, DFT studies provide a detailed picture of the electronic landscape and the energetic factors governing the formation and stability of their association.
The interaction between the guanidinium (B1211019) cation and the carboxylate group of 2-ethylhexanoate (B8288628) is primarily characterized by a strong, charge-assisted, bidentate hydrogen bonding motif. The planar, delocalized positive charge of the guanidinium ion complements the localized negative charge on the two oxygen atoms of the carboxylate group. researchgate.netnih.govmit.edu DFT calculations reveal a significant redistribution of electron density upon complex formation.
Key electronic features include:
Charge Transfer: A notable charge transfer occurs from the electron-rich carboxylate oxygen atoms to the electron-deficient hydrogen atoms of the guanidinium's N-H groups.
Orbital Interactions: Analysis of the molecular orbitals shows a significant overlap between the lone pair orbitals of the carboxylate oxygens and the antibonding orbitals of the guanidinium N-H bonds, indicative of strong hydrogen bonding.
Electrostatic Potential: The electrostatic potential surfaces show a strong coulombic attraction between the positively charged guanidinium and the negatively charged carboxylate, which is a major driving force for their association. researchgate.net
These interactions are analogous to the salt bridges found in proteins, where arginine residues interact with aspartate or glutamate (B1630785) side chains, playing a critical role in protein structure and function. nih.govnih.gov
Table 1: Representative Interaction Energy Components for a Guanidinium-Carboxylate System
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatic | -90 to -120 |
| Induction (Polarization) | -20 to -40 |
| Dispersion | -10 to -20 |
| Total Interaction Energy | -120 to -180 |
Note: The values presented are typical ranges derived from DFT calculations on similar guanidinium-carboxylate systems in the gas phase and may vary depending on the specific functional and basis set used.
The magnitude of these energies underscores the strength and stability of the 2:1 complex that can be formed, where two guanidinium cations can bridge a dicarboxylate, or in this case, form a stable hydrogen-bonded network in the solid state. rsc.org
A primary outcome of DFT studies is the prediction of the most stable geometric arrangement of the interacting molecules. For the guanidinium and 2-ethylhexanoate pair, the calculations overwhelmingly favor a planar, bidentate binding mode. mit.edu In this conformation, two N-H groups from the guanidinium ion form hydrogen bonds with the two oxygen atoms of the carboxylate group, creating a characteristic six-membered ring-like structure. This arrangement maximizes the electrostatic and hydrogen-bonding interactions. While other conformations are possible, they are significantly higher in energy. mit.edu
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent view of the system, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the system's behavior over time.
MD simulations are instrumental in understanding how the interaction between guanidinium and 2-ethylhexanoate is influenced by its environment, particularly in aqueous solution. nih.govnih.gov In such environments, solvent molecules compete for hydrogen bonding with both the cation and the anion.
Key findings from MD simulations include:
Solvent Effects: Water molecules can form hydration shells around both ions, which can modulate the strength of their direct interaction. Despite this, the strong charge-assisted hydrogen bonds often persist, even in a polar solvent.
Dynamic Stability: Simulations show that the bidentate hydrogen-bonded complex, while dynamic, remains the most populated state in solution, with the ions undergoing frequent but transient separations and re-associations.
Ion Pairing: The simulations can quantify the extent of ion pairing versus solvent-separated ion pairs, providing insights into the effective concentration of the complex in solution.
MD simulations can be used to map the free energy landscape of the association process, revealing the most likely pathways for molecular recognition. By employing enhanced sampling techniques, researchers can observe the entire process of the guanidinium and 2-ethylhexanoate ions coming together from a solvent-separated state to form the stable, hydrogen-bonded complex. These simulations can identify intermediate states and the energy barriers that must be overcome for association and dissociation, providing a complete picture of the molecular recognition event. acs.org
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Forces
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between them. mpg.deq-chem.com It provides a quantitative description of the classic Lewis structure concept of localized bonds and lone pairs, making it a powerful tool for understanding charge distribution and the nature of intermolecular forces in systems like 2-Ethylhexanoic acid;guanidine. nih.gov The analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that are easier to interpret chemically. q-chem.comwisc.edu
In the this compound system, which exists as an ion pair of guanidinium and 2-ethylhexanoate, NBO analysis elucidates the charge distribution and the specific orbital interactions that constitute the strong intermolecular forces between the cation and anion. The analysis confirms a significant charge transfer from the guanidine molecule to the 2-ethylhexanoic acid, resulting in the formation of the positively charged guanidinium cation and the negatively charged 2-ethylhexanoate anion. Natural Population Analysis (NPA), a part of the NBO method, assigns partial charges to each atom, revealing the localization of the positive charge on the guanidinium moiety and the negative charge on the carboxylate group. dergipark.org.tr
The primary intermolecular forces holding the ion pair together are strong, charge-assisted hydrogen bonds. researchgate.net NBO analysis quantifies these interactions using second-order perturbation theory. This approach calculates the stabilization energy, E(2), associated with "donor-acceptor" interactions between the filled (donor) NBOs of one moiety and the empty (acceptor) NBOs of the other. wisc.edu In the guanidinium-carboxylate pair, the most significant interactions are between the lone pair (LP) orbitals of the oxygen atoms on the 2-ethylhexanoate and the antibonding sigma star (σ) orbitals of the N-H bonds on the guanidinium cation. researchgate.net These LP(O) → σ(N-H) interactions represent the delocalization of electron density from the carboxylate oxygen to the guanidinium N-H bonds, which is the orbital basis of the strong hydrogen bonds. The magnitude of the E(2) energy is directly related to the strength of this interaction. wisc.edu
The following table summarizes the typical findings from an NBO analysis of a guanidinium-carboxylate interaction, detailing the charge distribution and the key orbital interactions that stabilize the complex.
| Analysis Type | Atom/Interaction | Typical Value | Interpretation |
| Natural Atomic Charge | Guanidinium Nitrogen (N) | -0.7 to -0.9 | High negative charge due to electronegativity, but part of a net positive ion. |
| Guanidinium Hydrogen (H) | +0.4 to +0.5 | Significant positive charge, making it a strong H-bond donor. | |
| Carboxylate Oxygen (O) | -0.8 to -0.95 | High negative charge, making it a strong H-bond acceptor. | |
| Stabilization Energy E(2) | LP(O) -> σ*(N-H) | 15 - 40 kcal/mol | Represents a very strong hydrogen bond interaction, indicating significant charge delocalization and stabilization of the ion pair. |
Theoretical Studies on Reaction Mechanisms Involving Guanidinium-Carboxylate Formation
The formation of the this compound salt is fundamentally an acid-base reaction characterized by the transfer of a proton from the carboxylic acid to the guanidine base. Theoretical and computational studies are instrumental in elucidating the mechanism and energetics of this process. These studies often employ methods like Density Functional Theory (DFT) or ab-initio calculations to model the interaction between the two molecules. nih.govup.pt
The reaction mechanism involves the approach of the highly basic guanidine molecule to the acidic 2-ethylhexanoic acid. Guanidine is an exceptionally strong organic base (pKa of the conjugate acid is ~13.6), primarily because its protonated form, the guanidinium cation, is highly stabilized by resonance. researchgate.net This resonance delocalizes the positive charge across the central carbon and all three nitrogen atoms. Theoretical calculations of the electronic structure confirm this charge delocalization.
Studies on analogous systems, such as methylguanidinium-acetate, confirm that in most environments, the proton transfer occurs readily, and the zwitterionic (ion pair) form is significantly more stable than the neutral, hydrogen-bonded complex. up.pt The strength of the guanidinium-carboxylate interaction is attributed to a combination of strong coulombic attraction between the opposite charges and the formation of multiple, robust hydrogen bonds, which often adopt a bidentate (two-point) binding motif. nih.gov Theoretical models can precisely calculate the interaction energies and geometries of these bonds.
The table below outlines the key energetic components of the guanidinium-carboxylate formation as determined by theoretical studies.
| Energetic Component | Description | Typical Calculated Value | Significance |
| Proton Affinity | The energy released when a molecule accepts a proton. Guanidine has a very high proton affinity. | Guanidine: > 235 kcal/mol | The high proton affinity of guanidine is a major thermodynamic driving force for the proton transfer from the carboxylic acid. |
| Interaction Energy | The stabilization energy gained when the guanidinium and carboxylate ions form a complex from an infinite separation. | -100 to -150 kcal/mol (in vacuo) | Indicates an extremely strong and stable non-covalent interaction, far stronger than typical hydrogen bonds, due to the combination of ionic and H-bonding forces. |
| Proton Transfer Barrier | The energy barrier for the proton to move from the acid to the base. | Very low or non-existent | The reaction is often spontaneous and barrierless once the molecules are in proximity, highlighting the favorability of the salt formation. |
Supramolecular Chemistry and Self Assembly Mediated by Guanidinium Carboxylates
Principles of Guanidinium-Carboxylate Molecular Recognition
The molecular recognition between the guanidinium (B1211019) cation and a carboxylate anion is a well-established and robust interaction in supramolecular chemistry. canada.camit.edu This recognition is primarily driven by a combination of strong electrostatic interactions and a distinct hydrogen-bonding pattern. The guanidinium ion is planar with a delocalized positive charge and possesses multiple N-H hydrogen bond donors. The carboxylate group presents two oxygen atoms as hydrogen bond acceptors.
This complementarity in shape and electronic properties allows for the formation of a highly stable, planar, bidentate hydrogen-bonding motif, often referred to as a "salt bridge". acs.org In this arrangement, two parallel N-H···O hydrogen bonds form between the guanidinium and carboxylate groups. The strength of this interaction is significant, with interaction energies for Gdm+–carboxylate pairs being exceptionally high, particularly for negatively charged aspartate and glutamate (B1630785) residues in biological contexts. rsc.org This robust and directional binding is a key principle that underlies the assembly of more complex supramolecular structures. nih.gov
Design and Formation of Supramolecular Architectures
The directional and predictable nature of the guanidinium-carboxylate interaction makes it an ideal building block for the design and construction of complex supramolecular architectures. nih.gov Chemists can design molecules with specific geometries that, upon self-assembly, lead to the formation of predictable and well-ordered structures ranging from discrete oligomers to extended one-, two-, or three-dimensional networks. nih.gov
The formation of these architectures is a spontaneous process driven by the minimization of energy through the formation of non-covalent bonds. nih.gov By strategically placing guanidinium and carboxylate functionalities on molecular scaffolds, it is possible to program the assembly of intricate structures. For instance, molecules containing both a guanidinium and a carboxylate group can act as zwitterionic building blocks, leading to the formation of stable dimers in solution and the solid state. nih.gov The design principles often leverage self-complementary hydrogen bonds to create predictable motifs, which then propagate into larger, ordered assemblies. nih.gov
Influence of the 2-Ethylhexanoic Acid Moiety on Self-Assembly Processes
While the guanidinium-carboxylate interaction provides the primary driving force for assembly, the nature of the organic residues attached to these functional groups plays a crucial role in modulating the final supramolecular structure. In the case of 2-ethylhexanoic acid, the branched alkyl chain introduces specific steric and hydrophobic effects that influence the packing and properties of the resulting assemblies.
The 2-ethyl group creates a chiral center and introduces significant steric bulk near the carboxylate headgroup. Unlike linear alkyl chains, which tend to pack into well-ordered, all-trans conformations to maximize van der Waals interactions, the branched structure of the 2-ethylhexyl chain disrupts dense packing. mdpi.com This can lead to the formation of more disordered or liquid-crystalline phases rather than highly crystalline solids. The flexibility of the alkyl chain also influences the thermal properties of the assembly. Studies on similar systems have shown that increasing the size of branched alkyl tail-groups can affect thermal stability, with the effect being dependent on the polarity of the surrounding medium. canada.canih.gov
Furthermore, the hydrophobic nature of the long alkyl chain will drive aggregation in polar solvents, leading to the formation of micelles, vesicles, or other amphiphilic structures where the ionic guanidinium-carboxylate headgroups are exposed to the solvent while the alkyl tails are sequestered in a nonpolar core. The balance between the strong, directional headgroup interaction and the weaker, non-directional hydrophobic interactions of the branched tails determines the ultimate morphology of the self-assembled architecture.
Cooperative Binding and Multicomponent Crystal Formation
For example, a guanidinium ion can act as a bridge between two carboxylate ions, stabilizing their dimer by reducing electrostatic repulsion. nih.gov This type of multivalent interaction is a hallmark of cooperative binding and is essential in the formation of stable, complex biological structures and synthetic materials. nih.gov In the solid state, these cooperative interactions lead to the formation of well-defined crystal lattices. The structure of these crystals is dictated by the combined effects of the primary guanidinium-carboxylate salt bridge, additional hydrogen bonds, and van der Waals forces between the organic moieties. The formation of these multicomponent crystals is a direct result of the system achieving a thermodynamic minimum through the maximization of favorable intermolecular interactions.
Templated Assembly Strategies Utilizing Guanidinium-Carboxylate Pairing
The specificity and strength of the guanidinium-carboxylate interaction allow it to be used in templated assembly strategies. In this approach, a pre-existing surface or macromolecule is used to direct the organization of the assembling components into a desired architecture.
Biological macromolecules are often used as templates. For instance, arginine-rich peptides, which feature multiple guanidinium groups, can interact strongly with the phosphate (B84403) backbone of DNA or carboxylate groups on protein surfaces, guiding the assembly of hybrid materials. acs.orgnih.gov The regular spacing of charges on the template can dictate the arrangement of the counter-ions, leading to the formation of ordered nanostructures.
Catalytic Applications of 2 Ethylhexanoic Acid;guanidine Compounds
Metal-Guanidinate Complexes as Polymerization Catalysts
Ring-Opening Polymerization (ROP) of Cyclic Esters, Notably Lactide
Impact of Ligand Structure and Chirality on Polymerization Kinetics and Selectivity
The structure of the guanidine (B92328) ligand and its chirality are critical factors that profoundly influence the kinetics and selectivity of polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide. mdpi.comacs.org The ability to tune the steric and electronic properties of the catalyst through ligand design allows for precise control over the polymerization process. mdpi.com
Chirality incorporated into the ligand design is a key strategy for achieving stereoselective polymerization. rsc.org Chiral organocatalysts, such as thiourea-amine derivatives, can facilitate the isoselective ROP of racemic lactide through a kinetic resolution process. acs.org Similarly, chiral metal complexes can exhibit a preference for one enantiomer of the lactide monomer over the other. For example, a chiral aluminum isopropoxide complex was shown to polymerize L-lactide significantly faster than D-lactide, with a rate constant ratio (kₗ/kₔ) of approximately 14. acs.orgnih.gov This stereoselectivity is crucial for controlling the microstructure of the resulting polymer, which in turn determines its physical properties such as crystallinity and thermal stability. mdpi.com The stereocontrol mechanism can involve enantiomorphic site control, where the chiral catalyst preferably selects one enantiomer, or chain-end control. acs.org
The following table summarizes the performance of various chiral and achiral guanidine-based catalytic systems in the polymerization of lactide, highlighting the impact of the catalyst structure on stereoselectivity.
| Catalyst / Ligand Type | Monomer | Temp (°C) | Stereoselectivity (Pᵣ)¹ | Rate Constant (kₐₚₚ) (s⁻¹) | Resulting Polymer |
| Zn[guanidine-phenolate]₂ | rac-Lactide | 130 | 0.47–0.62 | 0.71–4.37 × 10⁻⁴ | Atactic to heterotactic PLA |
| Zr[guanidine-phenolate]₂(OⁱPr)₂ | rac-Lactide | 130 | 0.56–0.62 | 1.17–3.21 × 10⁻⁴ | Heterotactic PLA |
| Chiral (S,S)-Thiourea-amine | rac-Lactide | RT | Isoselective (s = 5)² | - | Isotactic PLA |
| Chiral (R,R)-CyclohexylsalenAlOⁱPr | rac-Lactide | 70 | Isoselective (s ≈ 5.5)² | - | Crystalline isotactic PLA |
| Zn-guanidinate complex | rac-Lactide | - | Predominantly heterotactic | - | Heterotactic PLA |
¹ Pᵣ is the probability of racemic enchainment; a value of 0.5 indicates atactic polymer, while a value approaching 1.0 indicates a highly heterotactic polymer. ² s is the selectivity factor, representing the ratio of polymerization rates for the preferred vs. the non-preferred enantiomer (e.g., kₗ/kₔ).
Other Polymerization Applications and Catalyst Design
While the ROP of lactide is a major focus, the application of guanidine-based catalysts extends to a variety of other polymerization reactions. nih.govnih.gov Catalyst design plays a pivotal role in tailoring the system for specific monomers and desired polymer architectures. nih.gov
Guanidine-metal complexes have demonstrated high efficiency in the homopolymerization and copolymerization of other cyclic esters. For example, zinc(II) complexes with bulky guanidinate ligands can catalyze the ROP of ε-caprolactone and its copolymerization with L-lactide. units.itacs.org Depending on the reaction conditions, these catalysts can produce either random or block copolymers, which allows for the tuning of material properties like degradation rate and mechanical strength. units.itacs.org Beyond ROP, certain guanidine ligand systems are versatile enough to participate in completely different polymerization mechanisms. Iron guanidine complexes have been shown to facilitate both the ROP of lactide and the Atom Transfer Radical Polymerization (ATRP) of styrene (B11656) simultaneously in a one-pot synthesis, yielding defined block copolymers. nih.gov Titanium and zirconium complexes bearing guanidine-phenolate ligands have been investigated for ethylene (B1197577) polymerization. nih.gov Furthermore, guanidines themselves can act as potent organocatalysts for the synthesis of polyurethanes via the polyaddition of polyols to isocyanates. researchgate.net
The design of these catalysts often involves creating bidentate or tetradentate ligands that chelate to a metal center, such as zinc, iron, titanium, or zirconium. nih.govnih.govnih.gov Ligands like guanidine-phenolate or the more recently developed guanidine-hydroquinoline are synthesized to modulate the catalyst's activity and stability under industrially relevant conditions, such as high temperatures and solvent-free melts. nih.govmdpi.com The goal is to develop robust systems that maintain high activity and control over the polymer's molecular weight and structure. nih.gov
| Monomer(s) | Catalyst System | Polymerization Type | Resulting Polymer |
| L-Lactide + ε-Caprolactone | Zn(II)-guanidinate complex | ROP | Random or block copolymers |
| Styrene + Lactide | Iron-guanidine complex | ATRP / ROP (Orthogonal) | Polystyrene-block-polylactide |
| Ethylene | Ti[guanidine-phenolate]₂Cl₂ | Olefin Polymerization | Polyethylene |
| Isophorone diisocyanate + Polyols | Guanidine (e.g., MTBD) | Polyaddition | Polyurethane |
| Trimethylene carbonate + L-Lactide | Guanidine (TBD) | ROP | Random copolymers |
Structure-Activity Relationship Studies in Catalytic Systems
Understanding the relationship between the catalyst's structure and its activity is fundamental to rational catalyst design. rsc.org In guanidine-based systems, this involves correlating specific structural features of the ligand and the resulting metal complex with kinetic and mechanistic outcomes. acs.org
Studies have shown that the electronic properties of the guanidine ligand are a key determinant of catalyst activity. Guanidines are strong organic bases and excellent neutral N-donor ligands. rsc.org The strong electron-donating ability of the guanidine moiety can significantly influence the electronic environment of the metal center. nih.gov Density Functional Theory (DFT) studies have been employed to investigate these relationships, showing that a hydrogen-bonding pathway is often preferred over a covalent acetyl-transfer mechanism in the organocatalytic ROP of lactide. acs.org For metal complexes, using a hydroquinoline backbone instead of a standard aromatic one in zinc guanidine complexes has been shown to cause a dramatic increase in polymerization activity. nih.gov
| Structural Feature | Catalyst System | Observation | Impact on Activity |
| Ligand Backbone | Zinc Guanidine Complex | Hydroquinoline vs. Aromatic | Hydroquinoline backbone leads to a significant increase in ROP activity. |
| Guanidine Substituent | Iron(II) Guanidine Complex | Tetramethylguanidine (TMG) vs. Dimethylethylguanidine (DMEG) | Minor impact on the rate constant for the specific complexes studied, which were overall low in activity. |
| Coordination Geometry | Zinc Guanidine-Phenolate | Distorted Tetrahedral (τ₄ = 0.78) | This geometry is associated with active catalysts for lactide ROP. |
| Mechanism | Organocatalyst (TBD) | Hydrogen-bonding vs. Covalent | DFT calculations show the H-bonding pathway is energetically preferred, lowering the activation barrier. |
| Counter-ion | Zinc Bisguanidine Complex | Triflate (OTf⁻) | The use of triflate counter-ions is associated with very high polymerization activity. |
Applications in Advanced Materials Science
Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct reports on the use of guanidinium (B1211019) 2-ethylhexanoate (B8288628) as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers are not extensively documented, the individual components and related structures play significant roles in this area. Guanidinate ligands, derived from guanidine (B92328), are recognized for their diverse coordination modes with different metal centers. nih.gov The modification of guanidines can generate a variety of ligands, suggesting the potential for guanidinium ions to act as counterions or structure-directing agents within MOF cavities. nih.gov
On the other hand, metal salts of 2-ethylhexanoic acid, such as tin(II) 2-ethylhexanoate, are widely used as catalysts in ring-opening polymerization processes for producing polymers like poly(lactic acid) under industrially relevant conditions. acs.org This catalytic activity highlights the utility of the 2-ethylhexanoate moiety in coordinating with metal centers to facilitate polymerization reactions. The branched structure of 2-ethylhexanoic acid can also influence the packing and dimensionality of coordination polymers. The principles of MOF and coordination polymer synthesis often involve the self-assembly of metal ions and organic linkers, and the specific geometry of the organic component is crucial in determining the final structure and properties of the material. chemrxiv.orgnih.govnih.govresearchgate.netmdpi.com
Corrosion Inhibition Properties of 2-Ethylhexanoic Acid Derivatives
Derivatives of 2-ethylhexanoic acid, including its guanidinium salt, are recognized for their efficacy as corrosion inhibitors for various metals and alloys. bisleyinternational.comgoogle.com These compounds are particularly effective in protecting ferrous metals like iron and steel in corrosive aqueous environments, such as brines. google.com
The primary mechanism by which 2-ethylhexanoic acid and its derivatives inhibit corrosion is through the formation of a protective adsorption film on the metal surface. nih.govmdpi.com This process involves the inhibitor molecules adsorbing onto the metal, which can occur through two main mechanisms: physisorption and chemisorption. mdpi.com
Physisorption: This involves electrostatic interactions between the charged metal surface and the polar groups of the inhibitor molecule. mdpi.com In the case of guanidinium 2-ethylhexanoate, the positively charged guanidinium ion and the negatively charged carboxylate group can interact with the charged metal surface.
Chemisorption: This involves the formation of a coordinate-type bond between the inhibitor and the metal, often through the sharing of electrons between the heteroatoms (like oxygen and nitrogen) in the inhibitor and the vacant d-orbitals of the metal. mdpi.come3s-conferences.org
The adsorbed inhibitor molecules form a barrier that shields the metal from the corrosive environment, thereby slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.com The effectiveness of this film is influenced by the inhibitor's concentration and the chemical structure of the inhibitor molecule. researchgate.net
The performance of corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). scienceopen.commdpi.commdpi.comresearchgate.netnih.gov
Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data can be used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of an inhibitor indicates effective corrosion protection. nih.gov Studies on related compounds have shown a decrease in corrosion current density upon the addition of the inhibitor, signifying the formation of a protective film. nih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor suggests a slowing of the corrosion process due to the formation of an insulating layer on the metal surface. nih.gov A decrease in the double-layer capacitance (Cdl) is also indicative of inhibitor adsorption, as the inhibitor molecules displace water molecules at the surface. nih.gov
The following table illustrates typical data obtained from electrochemical measurements for a metal in a corrosive solution with and without a corrosion inhibitor.
| Inhibitor Concentration | Ecorr (V) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | -0.550 | 150 | 200 | 450 | - |
| Low | -0.520 | 50 | 600 | 200 | 66.7 |
| High | -0.490 | 15 | 1500 | 100 | 90.0 |
This is a representative table based on general findings in corrosion inhibition studies and does not represent specific data for 2-Ethylhexanoic acid;guanidine.
The molecular structure of the inhibitor plays a crucial role in its effectiveness. The branched alkyl chain of 2-ethylhexanoic acid can have a significant impact on the properties of the protective film. Generally, for straight-chain fatty acids, an increase in the hydrocarbon chain length leads to improved corrosion inhibition. rsc.orgresearchgate.net This is attributed to a larger surface area being covered by the inhibitor molecule.
Integration into Coatings and Surface Modification Technologies
2-Ethylhexanoic acid and its derivatives are utilized in the formulation of coatings and for the modification of surfaces to enhance their properties. zsmaterials-sales.comspecialchem.comresearchgate.netmdpi.com Metal salts of 2-ethylhexanoic acid, such as those of cobalt, manganese, and zinc, are widely used as driers in paints and varnishes. zsmaterials-sales.com They act as catalysts for the oxidative cross-linking of drying oils, accelerating the curing process of the coating. zsmaterials-sales.com
When incorporated into coating formulations, 2-ethylhexanoate esters can act as plasticizers and leveling agents, improving the flexibility and smoothness of the final film. zsmaterials-sales.com The guanidinium moiety, on the other hand, can contribute to the surface activity of the compound. Guanidine-based polymers have been explored for surface modification in various applications. makhillpublications.co The combination of the carboxylate and guanidinium groups in guanidinium 2-ethylhexanoate could lead to unique interfacial properties, making it a candidate for use as a pigment dispersant or a surface-wetting agent in coating formulations.
Role in the Development of Specialty Lubricants and Additives
In the field of lubrication, 2-ethylhexanoic acid and its derivatives are important components in the formulation of synthetic lubricants and as additives for conventional lubricants. bisleyinternational.comgoogle.com Esters of 2-ethylhexanoic acid with polyols, such as neopentyl glycol and trimethylolpropane, are used as base stocks for synthetic lubricants due to their excellent thermal and oxidative stability. google.com
Metal salts of 2-ethylhexanoic acid also function as lubricant additives. bisleyinternational.com They can act as detergents to keep engine parts clean and as corrosion inhibitors to protect metallic surfaces within the lubrication system. The branched structure of 2-ethylhexanoic acid contributes to the low-temperature fluidity of the lubricants. Formulations containing 2-ethylhexanoic acid have been developed to enhance the lubricity of fuels. google.com
The guanidinium cation in guanidinium 2-ethylhexanoate could further enhance the performance of lubricants. Guanidinium salts are known for their thermal stability and have been investigated as components of ionic liquids, which are considered as potential high-performance lubricants. The presence of both the carboxylate and guanidinium groups could provide a synergistic effect, improving the anti-wear and extreme pressure properties of the lubricant through the formation of a robust boundary film on the lubricated surfaces. Organosulfur and organophosphorus compounds are common peroxide decomposers in lubricants, and the introduction of nitrogen-containing compounds like guanidinium derivatives can offer alternative or complementary antioxidant mechanisms. mdpi.com
Adhesion Promotion in Rubber-Metal Composites
The enduring bond between rubber and metal is a critical engineering challenge, pivotal to the performance and longevity of a vast array of industrial components, from automotive tires and engine mounts to industrial hoses and vibration dampeners. Achieving a robust and durable interface between these two dissimilar materials necessitates the use of adhesion promoters, chemical agents designed to bridge the gap between the elastomeric rubber matrix and the rigid metal substrate. While a variety of compounds have been explored for this purpose, the potential application of specific chemical structures continues to be an area of active research.
The compound this compound presents a unique combination of functional groups that, in theory, could contribute to the complex mechanism of rubber-to-metal adhesion. The guanidinium cation, derived from guanidine, is known for its ability to form strong, multifaceted noncovalent interactions. nih.gov These interactions include bidentate hydrogen bonding and ionic attractions, which could potentially play a role in binding to components within the rubber formulation or to treated metal surfaces. nih.gov
Conversely, 2-ethylhexanoic acid is well-established in its ability to form lipophilic metal salts that are soluble in nonpolar environments, such as the organic polymers that constitute rubber. atamanchemicals.comwikipedia.org These metallic salts of 2-ethylhexanoic acid are utilized in various applications, including as driers for paints and varnishes and as gelling agents. nih.gov This affinity for metals suggests a potential mechanism by which the 2-ethylhexanoate portion of the compound could interact with a metal substrate.
However, the practical application and efficacy of guanidine derivatives in rubber-to-metal bonding are complex. For instance, 1,3-Diphenylguanidine (DPG), a common secondary accelerator in the vulcanization of rubber, has been observed to have a negative impact on rubber-to-metal adhesion. researchgate.net This underscores the necessity for empirical research to determine the precise effect of any new compound on the intricate interplay of forces at the rubber-metal interface.
The development of novel adhesion promoters is an ongoing effort in materials science, driven by the need for more environmentally friendly and effective bonding solutions. Recent innovations have focused on replacing traditional adhesion promoters like resorcinol and cobalt salts with safer alternatives. hmroyal.com One such development involves the use of a novolac-based resin doped with active zinc ions to achieve high mechanical strength and durable adhesion to steel. hmroyal.com
While the theoretical potential of a compound like this compound can be postulated based on the known properties of its constituent parts, its actual performance as an adhesion promoter in rubber-metal composites would require dedicated research and testing. The following table outlines the potential contributing properties of each component of the compound.
| Component | Potential Role in Adhesion | Relevant Properties |
| Guanidine | Formation of strong noncovalent bonds with the rubber matrix or surface treatments. | Capable of multifaceted interactions including hydrogen bonding and ionic attractions. nih.gov |
| 2-Ethylhexanoic Acid | Interaction and bonding with the metal substrate. | Forms lipophilic metal salts soluble in nonpolar organic solvents. atamanchemicals.comwikipedia.org |
Further investigation into the synthesis of this compound and its subsequent performance evaluation in standardized adhesion tests, such as peel adhesion and pull-out tests, would be necessary to validate its utility as an adhesion promoter in advanced rubber-metal composites.
Analytical Methodologies for 2 Ethylhexanoic Acid;guanidine Systems
Chromatographic Techniques for Quantitative Analysis
The quantitative analysis of systems containing both 2-Ethylhexanoic acid and guanidine (B92328) requires distinct chromatographic strategies due to the fundamentally different physicochemical properties of the two compounds. 2-Ethylhexanoic acid, a carboxylic acid, is amenable to Gas Chromatography, often following derivatization, while guanidine, a strongly basic and polar compound, is well-suited for Ion Chromatography.
Gas Chromatography (GC) for 2-Ethylhexanoic Acid Determination
Gas chromatography is a robust technique for the determination of 2-Ethylhexanoic acid (2-EHA). Due to the polarity of the carboxyl group, direct analysis can lead to poor peak shape and low sensitivity. colostate.edu Therefore, derivatization is a critical step to increase the volatility and thermal stability of 2-EHA, making it more suitable for GC analysis. gcms.czyoutube.com
Common derivatization strategies involve converting the carboxylic acid into a less polar ester. colostate.edugcms.cz One effective method is the conversion of 2-EHA to its pentafluorobenzyl ester, which can then be analyzed with high sensitivity using an electron capture detector (ECD). nih.govrsc.org This approach has been successfully used to quantify 2-EHA in biological matrices. nih.govrsc.org Gas chromatography-mass spectrometry (GC-MS) is often employed to confirm the identity of the chromatographic peaks. nih.govrsc.orgresearchgate.net Other derivatization approaches include conversion to tert-butyldimethylsilyl derivatives or simple methyl esters. researchgate.netoup.com
The analytical column is typically a cross-linked methyl silicone capillary column. nih.govrsc.org The United States Pharmacopeia (USP) monograph for potassium clavulanate, for instance, describes a GC method with flame ionization detection (FID) to quantify 2-EHA as an impurity, which involves an initial solvent extraction step. thermofisher.comchromatographyonline.comchromatographyonline.com
Table 1: Performance Characteristics of a GC Method for 2-Ethylhexanoic Acid Determination Data synthesized from a study involving derivatization to the pentafluorobenzyl ester.
| Parameter | Value | Reference |
| Analytical Range | 0.03-2.70 mmol/mol creatinine | nih.govrsc.org |
| Limit of Detection (LOD) | 0.01 mmol/mol creatinine | nih.govrsc.org |
| Recovery | 81-90% | nih.govrsc.org |
| Coefficient of Variation (CV) | 9.8% | nih.govrsc.org |
| Internal Standard | Decanoic acid | rsc.org |
Ion Chromatography (IC) for Guanidine and its Salts
Ion chromatography (IC) is a powerful and direct method for the quantitative analysis of guanidine in various formulations. thermofisher.com A significant advantage of modern IC methods is that they circumvent the need for pre-analysis sample derivatization, which is often required for GC and some HPLC methods. thermofisher.com
The analysis is typically performed using a high-capacity cation-exchange column, such as the Dionex IonPac CS20, which effectively separates guanidine from other cations. thermofisher.com An isocratic elution with an acidic eluent, like methanesulfonic acid (MSA), is used to carry the sample through the column. thermofisher.comnih.gov Detection is achieved with high sensitivity using suppressed conductivity. thermofisher.com This setup allows for the automated and rapid determination of guanidine, with run times as short as 8 minutes. thermofisher.com The method has proven effective for quantifying guanidine in pharmaceutical formulations and can be adapted for other matrices. thermofisher.com
Table 2: Validation Summary for an Ion Chromatography Method for Guanidine Determination
| Validation Parameter | Finding | Reference |
| Linearity | ||
| Concentration Range | 0.1 to 10 mg/L | thermofisher.com |
| Coefficient of Determination (r²) | 0.9999 | thermofisher.com |
| Sensitivity | ||
| Limit of Detection (LOD) | 0.0045 mg/L | thermofisher.com |
| Limit of Quantitation (LOQ) | 0.0125 mg/L | thermofisher.com |
| Precision | ||
| Retention Time RSD | ≤0.44% | thermofisher.com |
| Peak Area RSD | ≤2.11% | thermofisher.com |
| Accuracy | ||
| Recovery (0.2 mg/L spike) | 98.4% | thermofisher.com |
| Recovery (1.0 mg/L spike) | 99.8% | thermofisher.com |
| Recovery (2.5 mg/L spike) | 100.1% | thermofisher.com |
Development of Novel Analytical Protocols for Complex Mixtures
Developing a single analytical protocol for the simultaneous determination of 2-Ethylhexanoic acid and guanidine in a complex mixture presents significant analytical challenges. These challenges arise from the compounds' disparate chemical natures: 2-EHA is a non-polar, weakly acidic organic molecule, while guanidine is a highly polar and strongly basic organic cation (pKa 12.5). sielc.com These opposing properties make their separation and detection under a single set of chromatographic conditions highly problematic.
For instance, the conditions required for GC analysis of 2-EHA (high temperatures, non-polar column, often derivatization) are entirely unsuitable for the non-volatile, ionic guanidine. Conversely, the aqueous, ion-exchange conditions ideal for guanidine analysis by IC would result in no retention and poor detection for 2-EHA.
Therefore, a novel and practical analytical protocol for complex mixtures does not rely on a single, compromised method. Instead, the most robust and scientifically sound approach involves a bifurcated strategy that employs two distinct, optimized chromatographic methods:
GC analysis for 2-Ethylhexanoic Acid: The sample aliquot intended for 2-EHA analysis would undergo appropriate sample preparation, such as liquid-liquid extraction and derivatization, followed by quantification using the GC methods described in section 8.1.1.
IC analysis for Guanidine: A separate aliquot of the aqueous phase of the sample would be diluted as necessary and directly injected into an IC system for the quantification of guanidine, as detailed in section 8.1.2.
This dual-methodology protocol ensures that each compound is analyzed under its optimal conditions, leading to higher accuracy, sensitivity, and reliability for the characterization of the complete system.
Method Validation and Robustness Studies
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chromatographyonline.com For the analytical methodologies applied to 2-Ethylhexanoic acid and guanidine, this involves a comprehensive evaluation of performance characteristics as outlined by regulatory guidelines. thermofisher.com Key validation parameters include accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). thermofisher.comijpar.com
A crucial component of method validation, often performed during method development, is the robustness study. chromatographyonline.comchromatographyonline.com The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com
For the GC determination of 2-EHA and the IC determination of guanidine, robustness is assessed by systematically varying critical parameters and observing the effect on the results, such as peak area, retention time, and resolution. A design of experiments (DoE) approach is an efficient way to study the effects of multiple factors simultaneously. nih.govresearchgate.net
Table 3: Typical Parameters Investigated in Robustness Studies for GC and IC Methods
| Method | Parameter | Typical Variation | Reference |
| Gas Chromatography (GC) | Injector Temperature | ± 5 °C | chromatographyonline.com |
| Oven Temperature Program | Small changes in ramp rate or hold times | ijpar.com | |
| Carrier Gas Flow Rate | ± 10% | chromatographyonline.com | |
| Column | Different manufacturing lots | chromatographyonline.com | |
| Ion Chromatography (IC) | Eluent Concentration | ± 10% | thermofisher.com |
| Mobile Phase pH | ± 0.1-0.2 units | chromatographyonline.com | |
| Column Temperature | ± 5 °C | chromatographyonline.comnih.gov | |
| Flow Rate | ± 10% | chromatographyonline.com |
Robustness studies for the IC method for guanidine have shown that eluent concentration can have a significant effect on the chromatography. thermofisher.com For GC methods analyzing carboxylic acids, influential factors often include column temperature and mobile phase composition (in LC) or gradient slope. nih.govresearchgate.net By identifying which factors most influence the method's performance, tolerance limits can be established, ensuring the method's reliability and facilitating its transfer between different laboratories or instruments. chromatographyonline.comnih.gov
Future Research Directions and Translational Potential
Exploration of Novel 2-Ethylhexanoic Acid;Guanidine (B92328) Architectures and Functions
The combination of the bulky, branched alkyl chain of 2-ethylhexanoate (B8288628) and the planar, charge-delocalized guanidinium (B1211019) cation offers a versatile platform for designing novel molecular architectures with tunable functionalities. Future research is anticipated to focus on leveraging these features to create a new generation of materials, including ionic liquids (ILs) and self-assembling systems.
The structure of the guanidinium cation can be systematically modified to influence the physicochemical properties of the resulting salt. By substituting the hydrogen atoms on the guanidinium nitrogen atoms with various alkyl or functional groups, researchers can fine-tune properties such as melting point, viscosity, and solubility. This high degree of tunability is a known advantage of guanidinium-based compounds nih.gov. For instance, the synthesis of hexaalkylguanidinium salts has been explored to create ionic liquids with specific characteristics researchgate.net. The interaction between the guanidinium cation and the carboxylate anion is a key determinant of the material's properties, involving strong hydrogen bonding and charge pairing nih.gov.
The exploration of 2-ethylhexanoic acid;guanidine architectures extends to the development of supramolecular assemblies. The amphiphilic nature of the 2-ethylhexanoate anion, with its hydrophobic alkyl chain and hydrophilic carboxylate head, can drive self-assembly in various solvents, forming micelles, vesicles, or liquid crystalline phases. The guanidinium cation can modulate these assemblies through its strong interactions with the carboxylate group and potential interactions with other components of the system. These organized structures could find applications in areas such as encapsulation and delivery systems.
Furthermore, the incorporation of the this compound moiety into polymeric structures is a promising research direction. This could be achieved by polymerizing monomers containing either the 2-ethylhexanoate or guanidinium group, or by using the salt as a counterion in ion-exchange polymers. Such guanidine-based polymers have been investigated for their potential as biocides and for creating adaptive and responsive materials nih.govacs.org. The resulting functional polymers could exhibit unique thermal, mechanical, and responsive properties.
| Potential Architecture | Key Features | Potential Functions |
| Guanidinium Ionic Liquids | Tunable alkyl substitution on the cation, low melting point, high thermal stability. researchgate.netnih.gov | Solvents for chemical reactions, electrolytes, lubricants. |
| Supramolecular Assemblies | Amphiphilic anion, strong cation-anion interaction. | Drug delivery vehicles, templates for nanomaterial synthesis. |
| Functional Polymers | Incorporation of ionic moieties into polymer chains. | Biocidal materials, responsive coatings, membranes. nih.govacs.org |
Integration of Computational and Experimental Approaches for Rational Design
The rational design of novel materials based on this compound will be significantly advanced by the integration of computational and experimental techniques. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting the structure, properties, and behavior of these ionic systems before their synthesis, thus guiding experimental efforts and reducing trial-and-error.
Computational studies can provide detailed insights into the nature of the guanidinium-carboxylate interaction. Ab initio and DFT calculations can be employed to determine the geometry and energetics of the ion pair, revealing the strength and nature of the hydrogen bonds and electrostatic interactions nih.govdocumentsdelivered.com. These calculations can also predict vibrational frequencies, which can be correlated with experimental spectroscopic data for structural validation. MD simulations can be used to model the behavior of these ions in bulk phases, such as in an ionic liquid or in solution, to predict properties like density, viscosity, and diffusion coefficients.
Experimentally, a range of analytical techniques will be essential for characterizing the synthesized materials and validating the computational predictions. X-ray crystallography can provide definitive information on the solid-state structure of the this compound salt, revealing the precise arrangement of ions in the crystal lattice. For liquid-state systems, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the local environment of the ions and study ion-pairing phenomena. Other important experimental methods include thermal analysis (e.g., DSC, TGA) to determine phase transitions and thermal stability, and rheology to measure the viscoelastic properties of the material.
The synergy between computational and experimental approaches creates a powerful feedback loop for material design. For example, computational screening of a library of substituted guanidinium cations could identify candidates with desirable properties for a specific application. These candidates can then be synthesized and characterized experimentally. Any discrepancies between the predicted and measured properties can be used to refine the computational models, leading to more accurate predictions in the future. This integrated approach has been successfully applied to the study of other guanidinium-based systems, demonstrating its potential for accelerating the discovery of new functional materials nih.gov.
| Approach | Techniques | Information Gained |
| Computational | Density Functional Theory (DFT), Ab initio calculations, Molecular Dynamics (MD) simulations. | Ion pair geometry, interaction energies, vibrational frequencies, bulk properties (density, viscosity). nih.govdocumentsdelivered.com |
| Experimental | X-ray Crystallography, Nuclear Magnetic Resonance (NMR), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Rheology. | Solid-state structure, ion-pairing in solution, thermal stability, phase transitions, viscoelastic properties. |
Sustainable Synthesis and Application Pathways
A key focus for the future development of this compound-based materials is the implementation of sustainable synthesis and application pathways. This involves the use of environmentally friendly synthetic methods, renewable feedstocks, and the design of materials with a reduced environmental footprint.
Recent research has focused on developing greener methods for the synthesis of 2-ethylhexanoic acid. One promising approach is the oxidation of 2-ethylhexanal (B89479) using oxygen or air in the presence of an organocatalyst like N-hydroxyphthalimide under mild conditions. This method achieves high selectivity for 2-ethylhexanoic acid and aligns with the principles of green chemistry by using a cost-effective and environmentally benign oxidizing agent nih.govmdpi.com. Another sustainable route involves the use of enzymes, such as cytochrome P450cam, to catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol nih.gov.
| Component | Sustainable Synthesis Method | Key Advantages |
| 2-Ethylhexanoic Acid | N-hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal with oxygen. nih.govmdpi.com | High selectivity, mild conditions, use of air as an oxidant. |
| Enzymatic synthesis using cytochrome P450cam. nih.gov | Benign reaction conditions, high stereoselectivity. | |
| Guanidine | Guanidine hydrochloride as an organocatalyst in microwave-mediated synthesis. rsc.org | Solvent-free, rapid reaction, energy-efficient. |
| Catalytic guanylation using scandium(III) triflate in water. organic-chemistry.org | Use of water as a solvent, mild conditions. |
Emerging Roles in Supramolecular Sensing and Responsive Materials
The unique molecular recognition capabilities of both guanidinium and carboxylate groups position this compound as a promising candidate for the development of advanced supramolecular sensors and responsive materials. The ability of the guanidinium cation to form strong, directional hydrogen bonds with oxoanions, and the potential for the carboxylate group to participate in various non-covalent interactions, can be harnessed to create materials that respond to specific chemical or physical stimuli.
In the field of supramolecular sensing, the guanidinium group is a well-established recognition motif for anions such as carboxylates and phosphates nih.gov. This interaction can be exploited to design sensors where the binding of a target analyte to the guanidinium moiety of the this compound complex triggers a detectable signal, such as a change in fluorescence or color. Conversely, the carboxylate group of the 2-ethylhexanoate can be used as a binding site for specific cations or other guest molecules. The development of supramolecular sensor arrays, which utilize multiple cross-reactive sensors to generate a unique response pattern for each analyte, is a particularly promising area where materials incorporating the 2-ethylhexanoate moiety could be employed nih.govacs.orgscispace.com.
The combination of both a guanidinium cation and a carboxylate anion in a single material opens up possibilities for creating dual-mode sensors or sensors with enhanced selectivity and sensitivity. The interplay between the two ionic components could lead to cooperative binding effects, where the binding of an analyte to one site influences the binding properties of the other.
Furthermore, this compound can be incorporated into stimuli-responsive materials. These are "smart" materials that change their properties in response to external triggers such as pH, temperature, or the presence of specific molecules. Polymers containing carboxylic acid side groups are known to exhibit pH-responsive behavior, where changes in pH alter the protonation state of the carboxyl groups, leading to changes in polymer solubility or conformation frontiersin.orgnih.gov. Similarly, polymers incorporating guanidinium groups can be designed to respond to specific anions or changes in ionic strength. Materials based on this compound could exhibit multi-responsive behavior, reacting to changes in both pH and the presence of specific guest molecules, making them suitable for applications in areas such as controlled drug release, self-healing materials, and adaptive coatings. For instance, guanidinium-responsive macrocyclic amphiphiles have been developed that show temperature-dependent phase behavior that can be modulated by the presence of guanidinium salts acs.org.
| Application Area | Role of this compound | Potential Mechanism |
| Supramolecular Sensing | Recognition element for analytes. | Guanidinium-anion binding or carboxylate-cation binding leading to a detectable signal. nih.govnih.gov |
| pH-Responsive Materials | pH-sensitive component. | Protonation/deprotonation of the carboxylate group leading to changes in material properties. frontiersin.orgnih.gov |
| Molecule-Responsive Materials | Host for guest molecules. | Specific binding of guest molecules to the guanidinium or carboxylate sites, triggering a material response. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing metal carboxylates derived from 2-ethylhexanoic acid (2-EHA)?
- Methodology :
- Synthesis : React 2-EHA (CAS 149-57-5, purity ≥99%) with metal hydroxides or carbonates in a stoichiometric ratio under controlled heating (e.g., 80–100°C). Use inert solvents like toluene to prevent oxidation .
- Characterization : Employ FT-IR to confirm carboxylate formation (C=O stretch at ~1550 cm⁻¹) and ICP-OES for metal content quantification. Purity can be verified via GC with flame ionization detection (FID) .
- Data Table :
| Parameter | 2-EHA (Pure) | Metal Carboxylate (Example) |
|---|---|---|
| Boiling Point | 228°C | Varies (e.g., Mn-EHA: >250°C) |
| Solubility | Immiscible in water | Soluble in organic solvents (e.g., hexane, ethanol) |
Q. How can researchers assess the environmental persistence of 2-EHA in aquatic systems?
- Experimental Design :
- Conduct aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Monitor degradation via HPLC-MS to detect intermediate metabolites (e.g., 2-ethylhexanol) .
- Measure half-life in water: 2-EHA’s low vapor pressure (0.01 mmHg at 20°C) suggests limited volatilization, but hydrolysis rates depend on pH (stable at pH 3–6) .
Q. What analytical techniques are optimal for quantifying guanidine derivatives in biological matrices?
- Protocol :
- Extract guanidine acetic acid (GAA) from tissues using methanol:water (70:30). Quantify via LC-MS/MS with a C18 column and positive ion mode (MRM transition: 118.1 → 60.1) .
- Validate method precision with spike-recovery tests (≥85% recovery in liver/muscle samples) .
Advanced Research Questions
Q. How do contradictory data on 2-EHA’s biodegradation potential arise, and how can they be resolved?
- Analysis :
- Discrepancies stem from variable test conditions (e.g., microbial consortia, temperature). For instance, anaerobic studies show faster degradation (t₁/₂ = 14 days) vs. aerobic (t₁/₂ = 28 days) .
- Resolution : Standardize OECD 308/309 protocols across labs. Include isotopic labeling (¹⁴C-2-EHA) to track mineralization pathways .
Q. What mechanisms underlie guanidine acetic acid’s (GAA) enhancement of livestock growth performance?
- Mechanistic Study :
- GAA acts as a creatine precursor, boosting ATP synthesis in muscle. Design in vivo trials with broiler chickens: supplement 0.6–1.2 g/kg GAA in feed, measure weight gain, and analyze muscle creatine via NMR .
- Data Table :
| Dose (g/kg) | Weight Gain (%) | Creatine (mg/g muscle) |
|---|---|---|
| 0.6 | 8.5 | 4.2 |
| 1.2 | 12.3 | 6.7 |
Q. How can researchers address regulatory concerns about 2-EHA’s reproductive toxicity (Repr. 1B classification) in academic studies?
- Mitigation Strategies :
- Substitute 2-EHA with bio-based alternatives (e.g., citric acid-derived carboxylates) for metal catalysis. Validate performance via TGA (comparable thermal stability up to 200°C) .
- For unavoidable 2-EHA use, implement strict exposure controls (ventilation, PPE) and monitor workplace air via NIOSH Method 2539 .
Data Contradiction & Reproducibility
Q. Why do reported LC₅₀ values for 2-EHA in aquatic toxicity studies vary by >50%?
- Critical Evaluation :
- Variations arise from test species sensitivity (e.g., Daphnia magna LC₅₀ = 12 mg/L vs. Danio rerio LC₅₀ = 28 mg/L) .
- Standardize OECD 203 guidelines using pH-buffered solutions to minimize ionization effects .
Q. How can guanidine’s interference in protein assays be minimized?
- Method Optimization :
- Guanidine hydrochloride denatures proteins, skewing Bradford assay results. Use precipitation (TCA/acetone) pre-treatment or switch to BCA assays (less affected by chaotropes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
